molecular formula C6H12ClF2N B3114249 [(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride CAS No. 2007916-16-5

[(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride

Cat. No.: B3114249
CAS No.: 2007916-16-5
M. Wt: 171.61
InChI Key: HWMZUTJOBXFEKK-JEDNCBNOSA-N
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Description

“[(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1439900-13-6 . It has a molecular weight of 171.62 .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H12ClF2N . The InChI code is 1S/C6H11F2N.ClH/c7-6(8)2-1-5(3-6)4-9;/h5H,1-4,9H2;1H .


Physical and Chemical Properties Analysis

“this compound” is stored at a temperature of 2-8°C .

Scientific Research Applications

Improved Industrial Synthesis of Antidepressants

[(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride is involved in the synthesis of sertraline hydrochloride, an effective antidepressant. A novel industrial synthesis method has been reported, using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, which is stable and can be obtained in good yield. This method is advantageous in terms of environmental and safety aspects (Vukics et al., 2002).

Synthesis of N'-Substituted Oxamides

Research has explored the synthesis of new derivatives of (1-phenylcyclopentyl)methanamine. These derivatives exhibit a broad spectrum of biological activity. The compound reacts with diethyl oxalate to yield amido ester, which upon alkaline hydrolysis, gives amido acid. Reduction with LiAlH4 leads to the formation of amino alcohol, characterized as hydrochloride (Aghekyan et al., 2013).

Synthesis of 1,2,3,4-Tetrahydro-β-carbolines

The action of trifluoroacetic acid on enamines derived from tryptamine or tryptophan leads to the formation of 1,1-Disubstituted 1,2,3,4-tetrahydro-β-carbolines. This synthesis process depends on the substitution pattern, and mixtures of products are not formed (Kirkpatrick & Maclaren, 1983).

Isolation of Branched Acyclic Polyamines

Large-scale syntheses of ethylidynetris(methanamine) and related compounds have been described. The pure hydrochloride salts of these compounds are isolated directly from crude amine mixtures by acidification and cation-exchange chromatography. This method is more efficient compared to conventional methods (Geue & Searle, 1983).

Photocytotoxicity in Red Light

Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibit unprecedented photocytotoxicity in red light to generate reactive oxygen species. These complexes are ingested in the nucleus of cells, showing potential for cellular imaging and photocytotoxic applications (Basu et al., 2014).

Safety and Hazards

The safety information available indicates that “[(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, washing hands thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

[(1S)-3,3-difluorocyclopentyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)2-1-5(3-6)4-9;/h5H,1-4,9H2;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMZUTJOBXFEKK-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@H]1CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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